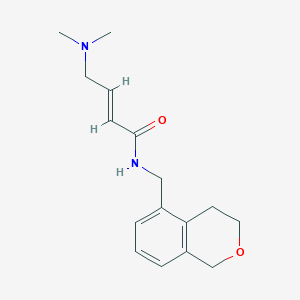
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide, also known as DI-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide is not fully understood, but it is believed to act through the inhibition of protein-protein interactions and modulation of receptor signaling pathways. (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been shown to bind to the c-Myc/Max complex and disrupt its activity, leading to the inhibition of cell growth and proliferation. It has also been shown to modulate the activity of various receptors, including GPR40 and TRPV1, by altering their signaling pathways.
Biochemical and Physiological Effects
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of gene expression, and the regulation of receptor signaling pathways. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of inflammatory and pain-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide is its ability to selectively target specific proteins and receptors, making it a valuable tool for studying their activity and function. However, one of the limitations of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide in scientific research. One potential area of exploration is the development of more potent derivatives of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide that can be used in a wider range of experimental settings. Another potential direction is the use of (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide in the development of new therapeutic agents for the treatment of inflammatory and pain-related conditions. Additionally, (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide may be used in the study of other protein-protein interactions and receptor signaling pathways to gain a better understanding of their function and potential therapeutic targets.
Métodos De Síntesis
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide can be synthesized through a multistep process that involves the reaction of 4-(dimethylamino)but-2-enal with 3,4-dihydro-1H-isochromene-5-methanol in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with acetic anhydride and pyridine to yield (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide.
Aplicaciones Científicas De Investigación
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been used in various scientific research studies, including the study of protein-protein interactions, enzyme activity, and receptor signaling pathways. It has been shown to act as an inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the regulation of cell growth and proliferation. (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has also been used to study the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, (E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been shown to modulate the signaling pathways of various receptors, including the G protein-coupled receptor GPR40 and the ion channel TRPV1.
Propiedades
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)9-4-7-16(19)17-11-13-5-3-6-14-12-20-10-8-15(13)14/h3-7H,8-12H2,1-2H3,(H,17,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOAOMRKYWLGL-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC=CC2=C1CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC=CC2=C1CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-Dihydro-1H-isochromen-5-ylmethyl)-4-(dimethylamino)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)
![3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2878939.png)
![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)
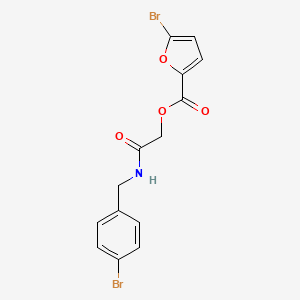
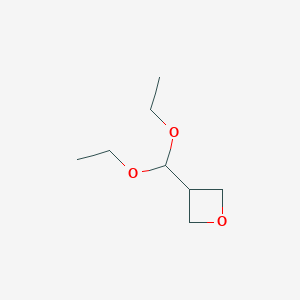
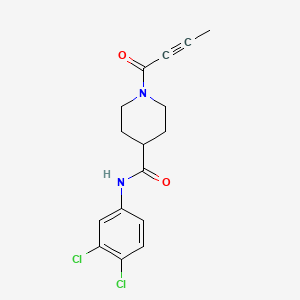

![2,6-dioxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2878951.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
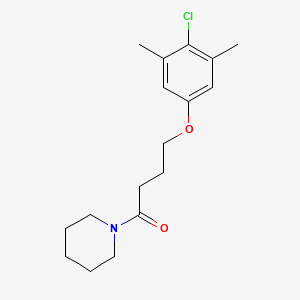
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)
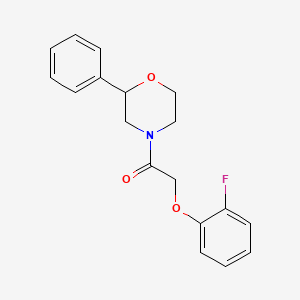
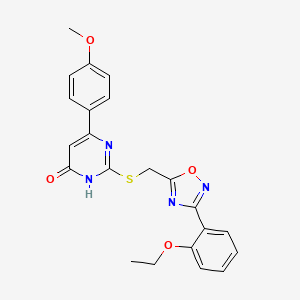
![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)